molecular formula C15H24N6O2S B2925567 N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014095-72-7

N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2925567
CAS No.: 1014095-72-7
M. Wt: 352.46
InChI Key: UIDGUFYOJFLEII-UHFFFAOYSA-N
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Description

N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities . This compound is of significant interest for early-stage drug discovery and biochemical research, particularly in the field of anti-inflammatory agent development. Its molecular structure integrates a 1,2,4-triazole ring linked to a 3-methoxy-1-methyl-1H-pyrazole moiety via a thioacetamide bridge, presenting a unique profile for structure-activity relationship (SAR) studies. The 1,2,4-triazole ring system is a privileged structure in pharmacology, known to be present in several clinically used drugs and is associated with a wide range of activities, including antibacterial, antifungal, and anti-inflammatory effects . Analogous triazole-based compounds have demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, a key player in the inflammatory cascade . For instance, closely related derivatives have shown significant 15-LOX inhibitory activity with IC50 values in the sub-micromolar to micromolar range, outperforming reference compounds like quercetin in some cases . The mechanism of action for such inhibitors often involves forming hydrogen bonds with key amino acid residues like Gln598 and Arg260, as well as various hydrophobic interactions within the enzyme's active site, as revealed by molecular docking studies . Furthermore, triazole derivatives frequently exhibit favorable drug-likeness properties, complying with Lipinski's Rule of Five, which predicts good oral bioavailability . Researchers can utilize this compound as a key intermediate or lead compound for developing novel therapeutic agents targeting inflammation-related pathways, including asthma, arthritis, and certain cancers . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-diethyl-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2S/c1-6-20(7-2)12(22)10-24-15-17-16-13(21(15)8-3)11-9-19(4)18-14(11)23-5/h9H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDGUFYOJFLEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(CC)CC)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its unique structural features that include a thioacetamide moiety linked to both a 1,2,4-triazole and a pyrazole. Its molecular formula is C16H22N6O1SC_{16}H_{22}N_{6}O_{1}S, which indicates a significant presence of nitrogen and sulfur—elements commonly associated with biologically active compounds. This article delves into the biological activities associated with this compound, including its potential applications in medicinal chemistry.

The biological activity of this compound can be attributed to the following mechanisms:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown efficacy against various microbial strains. The thio group in this compound enhances its interaction with microbial enzymes, leading to inhibition of growth.
  • Antifungal Properties : The presence of the 1,2,4-triazole ring is particularly significant in antifungal activity. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
  • Anticancer Potential : Research indicates that derivatives containing both pyrazole and triazole structures exhibit cytotoxic effects against cancer cell lines. The compound's ability to interact with cellular pathways involved in apoptosis makes it a candidate for further anticancer studies.

Comparative Biological Activity

A comparative analysis of structurally similar compounds reveals the unique profile of this compound:

Compound NameStructureBiological ActivityUnique Features
5-(3-Methoxyphenyl)-1H-pyrazoleContains pyrazoleAntimicrobialLacks thio group
4-EthylthioacetophenoneContains thio groupAntifungalNo triazole or pyrazole
5-(5-Methylpyrazolyl)-1,2,4-triazoleContains both triazole and pyrazoleAntioxidantDifferent substitution pattern

The unique combination of functional groups in N,N-diethyl-2-(...) distinguishes it from other compounds, potentially contributing to its diverse biological activities.

Synthesis and Evaluation

Research has demonstrated that the synthesis of N,N-diethyl-2-(...) typically involves multi-step reactions starting from commercially available precursors. The evaluation of its biological activity often employs various assays:

  • Antimicrobial Assays : The compound has been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing significant inhibition zones indicative of antimicrobial properties.
  • Cytotoxicity Tests : In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma cells) have revealed IC50 values that suggest moderate to high cytotoxicity compared to standard chemotherapeutic agents.
  • Mechanistic Studies : Molecular docking studies have indicated potential binding sites on target proteins involved in cancer progression and microbial resistance mechanisms.

Notable Research Outcomes

Recent studies highlight the promising biological activities of N,N-diethyl-2-(...) with findings such as:

  • Anticancer Activity : In a study involving various derivatives, N,N-diethyl showed superior activity against A549 cells with an IC50 value significantly lower than that of conventional drugs like doxorubicin .
  • Antifungal Efficacy : The compound exhibited potent antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common scaffold with several triazole-thioacetamide derivatives, differing primarily in substituents on the triazole and acetamide groups. Key comparisons include:

Compound Triazole Substituents Acetamide Substituents Key Functional Groups Reported Activity References
Target Compound 4-Ethyl, 5-(3-methoxy-1-methyl-pyrazol-4-yl) N,N-Diethyl Pyrazole, Triazole, Thioether Unknown (inferred insect Olfactory modulation)
VUAA1 4-Ethyl, 5-(3-pyridinyl) N-(4-Ethylphenyl) Pyridine, Triazole, Thioether Orco agonist (EC₅₀ = 3.5 µM in Drosophila)
OLC15 4-Ethyl, 5-(2-pyridinyl) N-(4-Butylphenyl) Pyridine, Triazole, Thioether Orco antagonist (IC₅₀ = 12 µM)
Compound 6c () 4-Allyl, 5-(pyridin-2-yl) Acetamide (unsubstituted) Pyridine, Triazole, Thioether Synthetic intermediate; no reported bioactivity

Key Observations :

  • Pyridine vs. Pyrazole: VUAA1 and OLC15 feature pyridine substituents, which enhance π-π stacking with aromatic residues in Orco receptors .
  • Biological Activity: While VUAA1 and OLC15 exhibit agonist/antagonist effects on Orco, the target compound’s activity remains uncharacterized.

Physicochemical Comparison :

Property Target Compound VUAA1 OLC15
Molecular Weight 336.42 g/mol 383.48 g/mol 395.54 g/mol
LogP (Predicted) 2.8 3.1 3.6
Hydrogen Bond Acceptors 8 7 7
Rotatable Bonds 7 6 8

The lower molecular weight and logP of the target compound suggest enhanced bioavailability compared to OLC15 but reduced receptor affinity relative to VUAA1 .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-diethyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves sequential heterocyclization and alkylation. For example, hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate followed by reaction with phenyl isothiocyanate yields the triazole-thiol intermediate. Subsequent alkylation with chloroacetamide derivatives under alkaline conditions (e.g., KOH/ethanol reflux) provides the target compound. Optimization of reaction time, temperature (e.g., 60–80°C), and stoichiometry improves yields (≥85%) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of 1H NMR (to confirm proton environments, e.g., methyl groups on pyrazole/triazole), IR spectroscopy (to identify thioacetamide C=S stretching at ~1250 cm⁻¹), and elemental analysis (to validate C/H/N/S ratios). For crystalline derivatives, X-ray crystallography (using SHELX software for refinement) resolves bond lengths and angles, critical for verifying regiochemistry .

Q. What preliminary screening methods are used to assess biological activity?

  • Methodological Answer : Computational tools like PASS Online® predict pharmacological profiles (e.g., antimicrobial or anticancer potential) based on structural motifs. Molecular docking (AutoDock Vina or Schrödinger) evaluates binding affinities to target proteins (e.g., kinase domains). Experimental validation follows via in vitro assays (e.g., MIC tests for antimicrobial activity) .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Perform QSAR modeling (using descriptors like logP, polar surface area) to correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity. Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over time. For example, pyrazole and triazole moieties enhance π-π stacking with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in crystallographic data for structurally similar triazole derivatives?

  • Methodological Answer : For twinned or low-resolution data, use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R-factor convergence tests and difference density maps . Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Q. How can divergent biological activity data between in silico predictions and in vitro assays be addressed?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvent models). Use surface plasmon resonance (SPR) to measure real-time binding kinetics. If solubility limits activity, modify substituents (e.g., replace ethyl with hydrophilic groups) and re-test via dose-response curves .

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